1-(4-Bromophenyl)-5-methyl-1H-pyrazole
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Overview
Description
1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 1-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, modifying its electronic properties.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents under acidic conditions.
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted derivatives with functional groups like nitro, sulfonyl, and halogen.
Nucleophilic Substitution: Derivatives with azide, cyano, and amino groups.
Oxidation and Reduction: Modified pyrazole derivatives with altered electronic properties.
Scientific Research Applications
1-(4-Bromophenyl)-5-methyl-1H-pyrazole has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Differing only in the position of the methyl group, this compound exhibits similar chemical properties but may have distinct biological activities.
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole: The presence of a phenyl group instead of a methyl group can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLMUQRZRCYGCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697070 |
Source
|
Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-63-5 |
Source
|
Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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